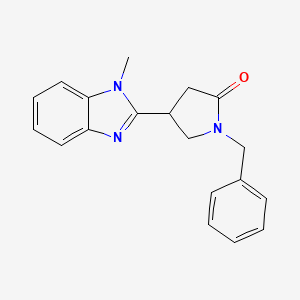
1-benzyl-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C19H19N3O and its molecular weight is 305.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.152812238 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-benzyl-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its synthesis, mechanisms of action, and various pharmacological effects.
Synthesis and Structural Characteristics
The synthesis of this compound involves the alkylation of benzimidazole derivatives and subsequent cyclization reactions. The synthetic routes often allow for modifications that can enhance biological activity. The structure includes a pyrrolidinone core linked to a benzimidazole moiety, which is crucial for its pharmacological properties.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Here are key findings related to its pharmacological effects:
Antimicrobial Activity
Research has demonstrated that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. For instance, studies show that related compounds have Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Related Alkaloids | 0.0039 - 0.025 | S. aureus, E. coli |
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly in lung cancer models. In vitro studies using A549 human lung adenocarcinoma cells indicated that certain derivatives exhibit cytotoxicity comparable to established chemotherapeutics like cisplatin .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | A549 |
| Cisplatin | 10 | A549 |
The mechanisms underlying the biological activities of this compound involve interactions with various cellular targets. Studies suggest that compounds with similar structures may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in neurodegenerative diseases .
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound:
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of synthesized benzimidazole derivatives, revealing that modifications at the N-position significantly enhanced potency against Gram-positive bacteria .
- Cytotoxicity Assessment : Another research effort involved testing the cytotoxic effects on non-cancerous cells alongside cancer cells, emphasizing the need for selective targeting in therapeutic applications .
- Neuroprotective Properties : Some derivatives were found to exhibit neuroprotective effects through inhibition of cholinesterases, suggesting potential applications in treating Alzheimer's disease .
属性
IUPAC Name |
1-benzyl-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-21-17-10-6-5-9-16(17)20-19(21)15-11-18(23)22(13-15)12-14-7-3-2-4-8-14/h2-10,15H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWYDVKULLBWHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













